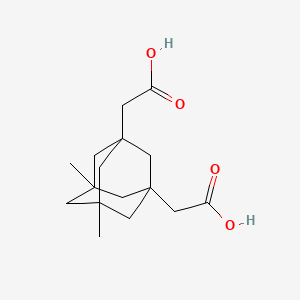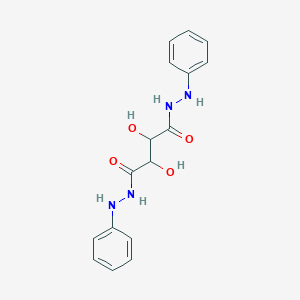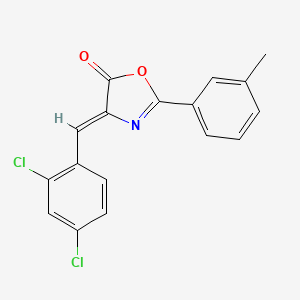
2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide is a complex organic compound that features an indole core, a hydrazine linkage, and a nitro-substituted acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Allylation: The indole core is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The allylated indole is reacted with hydrazine hydrate to form the hydrazone linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the indole nitrogen.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazones.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its hydrazone linkage.
Antimicrobial Activity: Possible antimicrobial properties due to the presence of the nitro group.
Medicine
Drug Development: Investigated for potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide would depend on its specific biological target. Generally, compounds with hydrazone linkages can act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The nitro group can also participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
相似化合物的比较
Similar Compounds
2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-phenyl)-acetamide: Similar structure but without the additional oxo group.
N-(3-nitro-phenyl)-2-(1-allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-acetamide: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of the indole core, hydrazone linkage, and nitro-substituted acetamide group in 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C19H15N5O5 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
N'-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-N-(3-nitrophenyl)oxamide |
InChI |
InChI=1S/C19H15N5O5/c1-2-10-23-15-9-4-3-8-14(15)16(19(23)27)21-22-18(26)17(25)20-12-6-5-7-13(11-12)24(28)29/h2-9,11,27H,1,10H2,(H,20,25) |
InChI 键 |
WDXLUHXPLCPBGQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11701683.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
